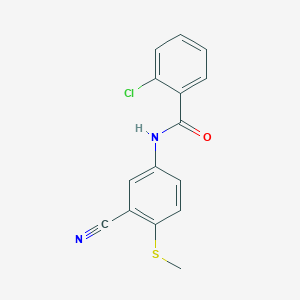

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with the CAS Number: 306980-84-7 . It has a molecular weight of 302.78 and its IUPAC name is 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide . The compound is solid in physical form .

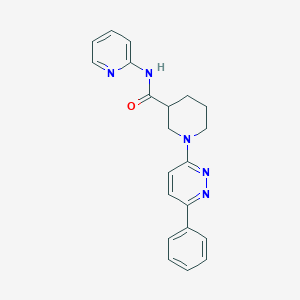

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 302.78 . The InChI code, which represents the molecular structure, is 1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) .Applications De Recherche Scientifique

Metabolic Studies and Inhibitory Actions

- 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib), a derivative of 2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, has been extensively studied for its metabolic fate and disposition in rats and dogs. It demonstrated extensive metabolism, with major pathways involving oxidation and phase II glucuronidation or sulfation. This study provides crucial insights into the metabolic processes of related compounds (Qin Yue et al., 2011).

Structural and Conformational Analysis

- Research on the polarity and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, closely related to the compound of interest, has been conducted. This study focused on understanding the different conformations of these compounds, contributing to the knowledge of their chemical behavior and potential applications (E. Ishmaeva et al., 2015).

Antibiotic and Antibacterial Applications

- The compound has been explored for its potential in synthesizing new antibiotic and antibacterial drugs. A study demonstrated the synthesis of various derivatives and their efficacy against Gram-positive and Gram-negative bacteria, indicating potential medical applications (G. Ahmed, 2007).

Novel Synthesis Methods

- Innovative methods for synthesizing derivatives of 2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide have been developed. These methods facilitate the production of complex molecules, potentially useful in various scientific and medicinal fields (N. Saemian et al., 2012).

Crystal Structure and Biological Activity

- The crystal structure and biological activity of 2-Chloro-N derivatives have been extensively studied, providing insights into their potential as herbicides. Such studies contribute to our understanding of how these compounds interact with biological systems and their possible applications in agriculture (Wei Li et al., 2008).

Gene Expression Inhibition

- Research has also been conducted on derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating diseases related to these genes (M. Palanki et al., 2000).

Chemical Rearrangements

- The compound has been utilized in studies focusing on chemical rearrangements, providing valuable knowledge for synthetic chemistry applications (Masataka Yokoyama et al., 1985).

Structural Studies

- Detailed structural studies of related compounds provide insights into their molecular geometry, which is essential for understanding their chemical and biological properties (H. Fun et al., 2011).

Synthesis Techniques

- Efficient one-pot synthesis methods for derivatives have been developed, showing the versatility and potential for streamlined production of these compounds (K. Kobayashi et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZDXMBUXWWXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)

![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)

![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)

![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)

![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)